

An In-depth Technical Guide to 3-(Chloromethyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(Chloromethyl)benzaldehyde

Cat. No.: B1290163

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Abstract

This technical guide provides a comprehensive overview of **3-(chloromethyl)benzaldehyde**, a versatile bifunctional aromatic compound. Its International Union of Pure and Applied Chemistry (IUPAC) name is **3-(chloromethyl)benzaldehyde**. This document details its physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Detailed experimental protocols for representative reactions, safety and handling information, and a visualization of a key synthetic transformation are provided to support researchers and drug development professionals in its effective utilization.

Physicochemical Properties

3-(Chloromethyl)benzaldehyde is a solid at room temperature.^[1] Its chemical structure features a benzaldehyde core with a chloromethyl substituent at the meta position, providing two reactive sites for chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of **3-(Chloromethyl)benzaldehyde**

Property	Value	Source(s)
IUPAC Name	3-(chloromethyl)benzaldehyde	[2]
CAS Number	77072-00-5	[2]
Molecular Formula	C ₈ H ₇ ClO	[2]
Molecular Weight	154.59 g/mol	[2]
Physical Form	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	
InChI	InChI=1S/C8H7ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2	[3]
InChIKey	GPNAKRWHQNYWMY-UHFFFAOYSA-N	[3]
Canonical SMILES	<chem>C1=CC(=CC(=C1)C=O)CCl</chem>	[2]

Synthesis and Reactivity

Synthesis

The synthesis of **3-(chloromethyl)benzaldehyde** can be achieved through several methods, primarily involving the introduction of a chloromethyl group onto the benzaldehyde ring. One common method is the direct chloromethylation of benzaldehyde. This electrophilic substitution reaction involves treating benzaldehyde with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

Reactivity and Synthetic Applications

The dual functionality of **3-(chloromethyl)benzaldehyde** makes it a valuable intermediate in organic synthesis. The aldehyde group can undergo typical reactions such as oxidation,

reduction, and condensation. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] For instance, it is utilized in the preparation of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[4] [5] The reactivity of **3-(chloromethyl)benzaldehyde** allows for its use in generating new chemical entities with potential therapeutic applications.[4]

Experimental Protocols

The following section provides a detailed experimental protocol for a Wittig reaction using a substituted benzaldehyde, which is a representative transformation for this class of compounds.

Synthesis of (E)-ethyl 3-(3-(chloromethyl)phenyl)acrylate via Wittig Reaction

This procedure is adapted from a general protocol for the Wittig reaction of chlorobenzaldehydes.[6]

Materials:

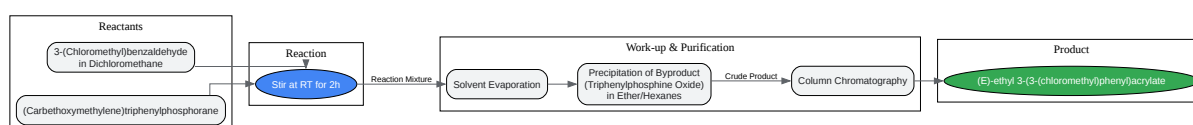
- **3-(Chloromethyl)benzaldehyde** (50 mg)
- (Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)
- Dichloromethane (3 mL)
- 25% Diethyl ether in hexanes
- Stir vane
- Dram vial
- TLC plates
- Microscale wet column chromatography setup

Procedure:

- Dissolve 50 mg of **3-(chloromethyl)benzaldehyde** in 3 mL of dichloromethane in a dram vial equipped with a stir vane.[6]
- Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise to the stirring solution.[6]
- Stir the reaction mixture at room temperature for two hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
- Upon completion, evaporate the dichloromethane solvent using a stream of nitrogen gas.[6]
- Dissolve the resulting reaction mixture in 2-3 mL of 25% diethyl ether in hexanes. A white precipitate of triphenylphosphine oxide will form.[6]
- Transfer the solution to a clean vial, leaving the precipitate behind.
- Evaporate the majority of the solvent from the solution.[6]
- Purify the crude product using a microscale wet column to obtain the final product.[6]

Visualization of a Synthetic Workflow

The following diagram illustrates the workflow for the Wittig reaction described in the experimental protocol, a key reaction for converting aldehydes into alkenes.[7][8]



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Caption: Workflow of the Wittig reaction.

Safety and Handling

3-(Chloromethyl)benzaldehyde is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Hazard Statements:

- H302: Harmful if swallowed[2]
- H314: Causes severe skin burns and eye damage[2]
- H335: May cause respiratory irritation[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10]
- P280: Wear protective gloves/protective clothing/eye protection/face protection[9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- P310: Immediately call a POISON CENTER or doctor/physician[9]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9][11]

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